molecular formula C11H12ClNO B1523295 5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one CAS No. 1225922-11-1

5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one

Cat. No.: B1523295
CAS No.: 1225922-11-1
M. Wt: 209.67 g/mol
InChI Key: YJGBLJHZCIRCPH-UHFFFAOYSA-N
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Description

5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one: is a chemical compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by a chlorine atom at the 5th position, an isopropyl group at the 3rd position, and a dihydroindolone core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 5-chloroindole, the introduction of the isopropyl group can be achieved through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride. Subsequent reduction of the indole ring can be performed using hydrogenation in the presence of a palladium catalyst to yield the dihydroindolone structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The choice of solvents, catalysts, and purification methods are tailored to ensure cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the compound can further hydrogenate the dihydroindolone ring to form fully saturated indoline derivatives.

    Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing condition.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Indoline derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex indole derivatives. Its unique structure allows for further functionalization, making it valuable in organic synthesis.

Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound and its derivatives are explored for their potential therapeutic applications. For instance, certain derivatives have shown promise as inhibitors of specific enzymes or receptors involved in disease pathways.

Industry: In the industrial sector, the compound is used in the development of new materials and as a building block for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one and its derivatives depends on their specific biological targets. For example, some derivatives may act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Others may interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

    5-chloroindole: Lacks the isopropyl group and dihydroindolone structure.

    3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one: Lacks the chlorine atom at the 5th position.

    5-chloro-2,3-dihydro-1H-indol-2-one: Lacks the isopropyl group.

Uniqueness: The presence of both the chlorine atom and the isopropyl group in 5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one imparts unique chemical and biological properties. This combination allows for specific interactions with biological targets and provides a versatile scaffold for further chemical modifications.

Properties

IUPAC Name

5-chloro-3-propan-2-yl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-6(2)10-8-5-7(12)3-4-9(8)13-11(10)14/h3-6,10H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGBLJHZCIRCPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2=C(C=CC(=C2)Cl)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one
Reactant of Route 2
5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one
Reactant of Route 3
5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one
Reactant of Route 4
5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one
Reactant of Route 5
5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one
Reactant of Route 6
5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one

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